1,6-二氢-2-O-对甲苯磺酰基-β-D-吡喃葡萄糖

描述

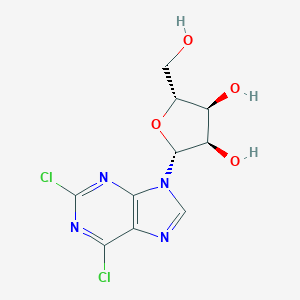

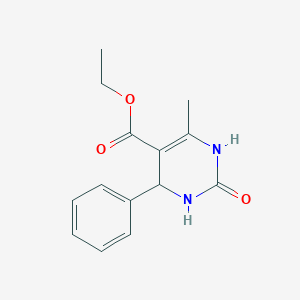

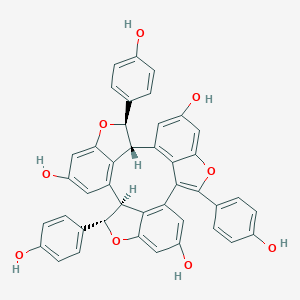

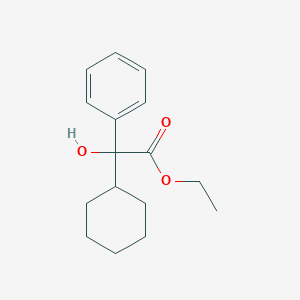

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is a chemical compound with the molecular formula C13H16O7S . It contains a total of 37 atoms, including 16 Hydrogen atoms, 13 Carbon atoms, 7 Oxygen atoms, and 1 Sulfur atom .

Molecular Structure Analysis

The molecular structure of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose contains a total of 39 bonds. These include 23 non-Hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 2 aliphatic ethers, and 1 sulfonate .Physical And Chemical Properties Analysis

The molecular weight of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is 470.5 g/mol . It has a total of 1 Hydrogen bond donor and 9 Hydrogen bond acceptors . The compound also has 6 rotatable bonds .科学研究应用

Biomedical Compound

This compound is a vital biomedical compound . Its unique structure and properties make it a valuable resource in the field of biomedicine .

Drug Development

It holds immense potential for drug development targeting diverse diseases . This means it could be used to create new medications or improve existing ones .

Precursor in Synthesizing Carbohydrate-based Pharmaceuticals

The compound is utilized as a precursor in synthesizing carbohydrate-based pharmaceuticals . This underscores its significance in the pharmaceutical industry .

Research on Disease Advancement

Its distinctive structure offers a valuable avenue for exploring the impact of carbohydrates on disease advancement . This could lead to new insights and breakthroughs in medical research .

Therapeutic Interventions

The compound could be used to devise effective therapeutic interventions . This could potentially lead to new treatments for a variety of diseases .

Synthesis Reactions with Anhydro Sugars

It is used in synthesis reactions with anhydro sugars . This makes it a valuable resource in organic chemistry .

Development of Treatments for Glucose-related Disorders

It is principally utilized in research for developing treatments targeting diabetes and other glucose-related disorders . This highlights its potential in the field of endocrinology .

Potential Antiviral Agent

While not directly related to the compound you asked about, a similar compound, 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose, exhibits potential as an antiviral agent, particularly against Herpes Simplex Virus-1 . This suggests that “1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose” might also have potential antiviral properties .

作用机制

Target of Action

It is known that this compound is a vital biomedical compound with immense potential for drug development targeting diverse diseases .

Mode of Action

It is known to be utilized as a precursor in synthesizing carbohydrate-based pharmaceuticals , which suggests that it may interact with its targets through biochemical reactions involving carbohydrate metabolism.

Biochemical Pathways

Given its role as a precursor in synthesizing carbohydrate-based pharmaceuticals , it can be inferred that it may be involved in the metabolic pathways related to carbohydrate metabolism.

Result of Action

Its utilization as a precursor in synthesizing carbohydrate-based pharmaceuticals suggests that it may have significant effects on cellular processes related to carbohydrate metabolism.

属性

IUPAC Name |

[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBPXGGBTQVDQH-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@@H]([C@H]3CO[C@@H]2O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441574 | |

| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose | |

CAS RN |

3868-05-1 | |

| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)